Phoratoxon sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHKXGEYNVPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042284 | |
| Record name | Phorate oxon sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-05-8 | |
| Record name | Phorate oxon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoratoxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate oxon sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHORATOXON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Mechanisms of Phoratoxon Sulfoxide Formation
Mammalian Metabolism of Phorate (B1677698) Leading to Phoratoxon (B113761) Sulfoxide (B87167)
The biotransformation of the organophosphate pesticide phorate in mammals is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. nih.govhealthcouncil.nl This metabolic cascade leads to the formation of several metabolites, including the highly toxic phoratoxon sulfoxide. inchem.orgwho.intinchem.org The primary pathways involve oxidation of both the thioether sulfur and the thiono group of the parent phorate molecule. healthcouncil.nl
Enzymatic Oxidation Pathways: Role of Cytochrome P450 Monooxygenases
Cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes, play a crucial role in the oxidative metabolism of phorate. unito.itmsstate.edu These enzymes are responsible for a variety of oxidative transformations, including desulfuration (conversion of P=S to P=O) and sulfoxidation (oxidation of the thioether sulfur). msstate.edubsb-muenchen.de Specifically, CYPs catalyze the conversion of phorate to its oxygen analog, phoratoxon, and can further oxidize both phorate and phoratoxon to their respective sulfoxide and sulfone derivatives. unito.itmsstate.edu
In humans, several CYP isoforms have been identified as being involved in phorate metabolism, with CYP3A4 and CYP2C9 being significant contributors. unito.itmsstate.edu Studies have shown that CYP enzymes are the primary drivers of the formation of phoratoxon and its subsequent oxidation products, including this compound. msstate.edunih.gov The involvement of multiple CYP isoforms highlights the complexity of phorate metabolism and the potential for individual variability in metabolic rates.
Enzymatic Oxidation Pathways: Role of Flavin Adenine Dinucleotide Monooxygenases (FMOs)
Flavin-containing monooxygenases (FMOs) represent another major class of Phase I oxidative enzymes involved in the metabolism of xenobiotics, including phorate. unito.itnih.gov Unlike CYPs, FMOs primarily catalyze the sulfoxidation of phorate, converting it to phorate sulfoxide. unito.itbsb-muenchen.de FMOs are generally not reported to catalyze the desulfuration reaction that forms the "oxon" metabolites. msstate.edu
Sequential Oxidative Transformations and Metabolic Cascades in Biological Systems
The formation of this compound is the result of a sequential oxidative cascade. The initial metabolic step can be either the FMO-catalyzed sulfoxidation of phorate to phorate sulfoxide or the CYP-catalyzed desulfuration to phoratoxon. unito.itmsstate.edu Following these initial transformations, further oxidation occurs. Phorate sulfoxide can be further oxidized by CYPs to produce this compound. unito.it Similarly, phoratoxon can undergo CYP-mediated sulfoxidation to yield the same end product, this compound. unito.itmsstate.edu This metabolic pathway illustrates a complex interplay between different enzyme systems, leading to the formation of multiple toxic metabolites. inchem.orgwho.intinchem.org
The major metabolites found in both plants and mammals include the sulfoxides and sulfones of both phorate and its oxygen analog, phoratoxon. inchem.org The conversion of phorate to these more potent anticholinesterase agents is a critical aspect of its toxicity. nih.govinchem.org
In Vitro Modeling and Electrochemical Synthesis of this compound
Recent advancements in biotechnology have enabled the development of in vitro systems to model and study the metabolic pathways of xenobiotics like phorate. These systems provide a controlled environment to investigate the specific roles of different enzymes and to synthesize metabolites for further toxicological analysis.
Bioelectrochemical platforms have emerged as a valuable tool for mimicking the metabolic reactions that occur in the human body. unito.itnih.gov These platforms can immobilize specific enzymes, such as hFMO1 and CYP3A4, on electrodes to study their catalytic activity in a controlled setting. unito.itnih.govresearchgate.netresearchgate.net By using these systems, researchers can replicate the tandem reactions involved in phorate metabolism, observing the sequential formation of metabolites like phorate sulfoxide and subsequently this compound. unito.itnih.govresearchgate.netresearchgate.net This technology offers a promising alternative to traditional in vivo or in vitro methods, allowing for the rapid and efficient study of metabolic pathways and the generation of metabolites. researchgate.net
Research Findings on Phorate Metabolism
| Enzyme System | Substrate | Key Metabolites Formed | Reference |
| Cytochrome P450 (CYP) | Phorate | Phoratoxon, Phorate Sulfoxide, Phorate Sulfone, this compound, Phoratoxon Sulfone | unito.itmsstate.edu |
| Flavin-Containing Monooxygenase (FMO) | Phorate | Phorate Sulfoxide | unito.itmsstate.edu |
| Human FMO1 (hFMO1) | Phorate | Phorate Sulfoxide | unito.it |
| Human CYP3A4 | Phorate | Phorate Sulfoxide, Phoratoxon Sulfone | unito.it |
| hFMO1 and CYP3A4 (Tandem) | Phorate | Phorate Sulfoxide, this compound | unito.itnih.gov |
Bioelectrochemical Platforms for Mimicking Metabolic Reactions
Environmental Transformation and Degradation of Phorate to this compound
The transformation of the organophosphate insecticide phorate in the environment is a complex process involving both biological and non-biological pathways, leading to the formation of several metabolites, including the toxic oxidation product, this compound. fao.orgfrontiersin.org The fate of phorate in environmental matrices such as soil and water is significantly influenced by a variety of factors that dictate the rate and extent of its degradation and transformation.
Biotic Degradation Pathways in Environmental Matrices (e.g., Soil, Water)
The biodegradation of phorate is a critical process that determines its persistence and potential environmental impact. This process is primarily mediated by microorganisms present in soil and water, which can transform phorate into various intermediate and final products. Two main degradation pathways have been identified: an oxidative pathway and a hydrolytic pathway. metu.edu.trethz.ch In non-flooded or aerobic soil conditions, the primary degradation route is oxidation, leading to the formation of phorate sulfoxide and subsequently phorate sulfone. researchgate.netresearchgate.net Conversely, in flooded or anaerobic soils, hydrolysis becomes the predominant degradation process. researchgate.net
A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade phorate. oup.com Soil bacteria are considered the principal agents responsible for the enhanced biodegradation of this pesticide. oup.com
Several bacterial strains capable of degrading phorate have been isolated and identified. metu.edu.tr For instance, a consortium of three microorganisms, Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva, isolated from aged phorate-contaminated soil, demonstrated high phorate removal, with the mixed culture degrading between 97.65% and 98.31% of the initial phorate concentration. researchgate.net Individually, these strains also showed significant degradation capabilities, with Bacillus aerophilus strain IMBL 4.1, Brevibacterium frigoritolerans strain IMBL 2.1, and Pseudomonas fulva strain IMBL 5.1 degrading over 96% of phorate within two days and 100% within 13 days in a mineral salt medium where phorate was the sole carbon source. researchgate.netresearchgate.net
Other notable phorate-degrading bacteria include Pseudomonas aeruginosa strain PR1 and Pseudomonas sp. PR_02, which consumed about 69%-94.5% of phorate in 14 days. researchgate.netnih.gov Ralstonia eutropha strain AAJ1, isolated from soil, was found to degrade up to 85% of phorate in a liquid medium within 10 days. researchgate.netresearchgate.netnih.gov The half-life of phorate was significantly reduced from 36.49 days in the uninoculated control to 6.29 days in the presence of this strain. researchgate.netnih.gov Studies have also implicated Bacillus and Pseudomonas spp. in the degradation of phorate. metu.edu.tr Two strains of Sphingobium sp. were also shown to degrade phorate. metu.edu.tr
The degradation of phorate by these microorganisms often involves a two-step oxidation of the ethylthio sulfur. ethz.ch The first step is the rapid oxidation of phorate to phorate sulfoxide, followed by a slower oxidation to phorate sulfone. metu.edu.trresearchgate.net
Table 1: Isolated Microbial Strains Involved in Phorate Biotransformation
| Microbial Strain/Consortium | Degradation Efficiency | Time Frame | Reference |
| Brevibacterium frigoritolerans, Bacillus aerophilus, Pseudomonas fulva (Consortium) | 97.65% - 98.31% | Not Specified | researchgate.net |
| Bacillus aerophilus strain IMBL 4.1 | >96% | 2 days | researchgate.netresearchgate.net |
| Brevibacterium frigoritolerans strain IMBL 2.1 | >96% | 2 days | researchgate.netresearchgate.net |
| Pseudomonas fulva strain IMBL 5.1 | >96% | 2 days | researchgate.netresearchgate.net |
| Pseudomonas aeruginosa strain PR1 | ~69% | 14 days | researchgate.netnih.gov |
| Pseudomonas sp. PR_02 | ~94.5% | 14 days | researchgate.netnih.gov |
| Ralstonia eutropha strain AAJ1 | 85% | 10 days | researchgate.netresearchgate.netnih.gov |
| Bacillus and Pseudomonas spp. | Not Specified | 14 days | metu.edu.tr |
| Sphingobium sp. (two strains) | Not Specified | 7 days | metu.edu.tr |
The biodegradation of phorate in the environment leads to the formation of several intermediate products. In aerobic soil environments, the primary metabolites are phorate sulfoxide and phorate sulfone, formed through oxidation. fao.orgresearchgate.netresearchgate.net Phorate is rapidly oxidized to phorate sulfoxide, which is then more slowly converted to phorate sulfone. fao.orgresearchgate.net
In addition to these major metabolites, other transformation products have been identified, including phoratoxon, this compound, and phoratoxon sulfone. fao.orgnih.gov The formation of these oxon metabolites involves the oxidation of the thiono sulfur to a P=O group. fao.org One study identified this compound as having the highest concentration among the five toxic metabolites, followed by phoratoxon sulfone, phorate sulfone, phorate sulfoxide, and phoratoxon. frontiersin.org
Under anaerobic or flooded conditions, hydrolysis becomes a more significant degradation pathway, leading to the formation of different metabolites such as diethyl dithiophosphate (B1263838) and triethyl dithiophosphate. researchgate.net The breakdown of the P-S bond through hydrolysis is a key step in the detoxification of organophosphorus compounds, making them more susceptible to further decomposition. researchgate.net
Research has also identified other degradation products, including O,O-diethyl thiophosphate, ethoxy-phosphonothio-methanethiol S-mercaptomethyl-O,O-dihydrogen phosphorodithioate, diethyl-methylphosphonate, methane (B114726) dithiol, and ethanethiol. nih.govnih.gov Ultimately, the degradation pathways can lead to the formation of simpler, non-toxic compounds like diethyl disulfide, formaldehyde, and hydrogen sulfide (B99878). nih.gov
Table 2: Identified Intermediate and Final Products of Phorate Degradation
| Product | Formation Pathway | Environmental Matrix | Reference |
| Phorate sulfoxide | Oxidation | Soil, Water, Plants | fao.orgresearchgate.netresearchgate.netnih.gov |
| Phorate sulfone | Oxidation | Soil, Water, Plants | fao.orgresearchgate.netresearchgate.netnih.gov |
| Phoratoxon | Oxidation | Soil, Plants | fao.orgnih.gov |
| This compound | Oxidation | Soil, Plants | fao.orgfrontiersin.orgnih.gov |
| Phoratoxon sulfone | Oxidation | Soil, Plants | fao.orgfrontiersin.orgnih.gov |
| Diethyl dithiophosphate | Hydrolysis | Flooded Soil | researchgate.net |
| Triethyl dithiophosphate | Hydrolysis | Flooded Soil | researchgate.net |
| O,O-diethyl thiophosphate | Hydrolysis | Soil | nih.gov |
| Formaldehyde | Hydrolysis | Water | fao.orgepa.gov |
| Diethyl disulfide | Hydrolysis | Water | nih.govdss.go.th |
| Hydrogen sulfide | Hydrolysis | Water | nih.govnih.gov |
Role of Microbial Consortia and Isolated Strains in Biotransformation
Abiotic Transformation Processes (e.g., Oxidation, Hydrolysis, Photolysis)
Abiotic processes, independent of microbial activity, also contribute to the transformation of phorate in the environment. These include chemical reactions such as oxidation, hydrolysis, and photolysis.
Oxidation is a significant abiotic pathway, particularly in the formation of this compound. epa.gov Phorate can be oxidized to phorate sulfoxide and subsequently to phorate sulfone. metu.edu.tr Further oxidation can lead to the formation of phoratoxon, this compound, and phoratoxon sulfone. fao.orgfrontiersin.org
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another key abiotic degradation pathway for phorate. epa.gov The rate of hydrolysis is highly dependent on pH. fao.orgnih.govajol.info Phorate degrades more rapidly in alkaline (basic) conditions compared to neutral or acidic environments. ajol.infoacademicjournals.org The hydrolysis half-lives of phorate at 25°C were estimated to be 2.36, 2.47, and 2.08 days at pH 5, 7, and 9, respectively. fao.org The hydrolysis of its metabolites, phorate sulfoxide and phorate sulfone, occurs more slowly. fao.org At 25°C, the hydrolysis half-lives for phorate sulfoxide were 185, 118, and 7.02 days at pH 5, 7, and 9, respectively. fao.org For phorate sulfone, the half-lives were 77.1, 60.2, and 5.25 days under the same pH conditions. fao.org The major degradation product of phorate hydrolysis is often formaldehyde. fao.orgepa.gov
Photolysis, or degradation by light, can also play a role in the breakdown of phorate. nih.gov The rate of photolysis for phorate in soil has been reported with a half-life of 1.8 days. nih.gov In laboratory studies, phorate exposed to ultraviolet light as a thin film on a glass surface had a half-life of 5 hours. tandfonline.comtandfonline.com Rapid gas-phase photolysis of phorate has also been observed under simulated sunlight conditions. pic.int
Influence of Environmental Factors on this compound Formation (e.g., Organic Matter Content, Soil Type, pH)
Several environmental factors significantly influence the degradation of phorate and the subsequent formation of its metabolites, including this compound.
Soil Type and Organic Matter Content: The type of soil and its organic matter content play a crucial role in the persistence and transformation of phorate. researchgate.netacademicjournals.orgmdpi.com Phorate degradation is influenced by soil texture and organic carbon content. researchgate.netajol.inforesearchgate.net Greater conversion of phorate to phorate sulfoxide and phorate sulfone has been observed in muck soil compared to sandy soil. fao.orgnih.gov However, the degradation of phorate and its metabolites was found to be controlled by soil moisture, organic matter, and soil texture. researchgate.netresearchgate.net Higher organic matter content can enhance the degradation of pesticides. mdpi.com For instance, the half-life of phorate was shorter in loam soil (which typically has higher organic matter) compared to sandy loam soil. mdpi.com The addition of organic amendments like biochar has been shown to lead to a more rapid disappearance of parent pesticides. mdpi.com Conversely, humic acid has been found to inhibit the biodegradation of phorate. researchgate.netnih.gov
pH: The pH of the soil and water is a dominant factor influencing the hydrolysis of phorate and its metabolites. ajol.infoacademicjournals.org Phorate degradation is faster in basic (alkaline) environments. ajol.infoacademicjournals.org The hydrolysis half-lives of phorate, phorate sulfoxide, and phorate sulfone are all significantly shorter at a higher pH. fao.org
Moisture and Temperature: Soil moisture content and temperature also affect the rate of phorate degradation. researchgate.net Phorate is more persistent in non-flooded soils compared to flooded soils. researchgate.net Increased soil moisture generally enhances the degradation process. researchgate.netmdpi.com Higher temperatures also accelerate the degradation of phorate. researchgate.netacademicjournals.org The uptake of phorate and its metabolites by plants has been shown to increase with higher temperatures. fao.org
Table 3: Influence of Environmental Factors on Phorate Degradation and Metabolite Formation
| Environmental Factor | Influence | Research Findings | Reference |
| Soil Type | Affects degradation rate and metabolite formation. | Greater conversion to sulfoxide and sulfone in muck soil vs. sandy soil. fao.orgnih.gov Degradation controlled by soil texture. researchgate.netresearchgate.net | fao.orgresearchgate.netnih.govresearchgate.net |
| Organic Matter | Generally enhances degradation, but some components can inhibit it. | Biochar amendment accelerates degradation. mdpi.com Humic acid inhibits biodegradation. researchgate.netnih.gov | researchgate.netnih.govmdpi.com |
| pH | A dominant factor in hydrolysis; faster degradation in alkaline conditions. | Hydrolysis half-lives of phorate and its metabolites decrease significantly with increasing pH. | fao.orgajol.infoacademicjournals.org |
| Moisture | Higher moisture content generally increases degradation rates. | Phorate is more persistent in non-flooded than flooded soils. researchgate.net Increased moisture enhances degradation. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Temperature | Higher temperatures accelerate degradation. | Degradation of phorate is accelerated by an increase in incubation temperature. researchgate.net Plant uptake of metabolites increases with temperature. fao.org | fao.orgresearchgate.netacademicjournals.org |
Toxicological Profiles and Mechanistic Insights of Phoratoxon Sulfoxide
Comparative Toxicity Assessment of Phoratoxon (B113761) Sulfoxide (B87167)
The toxicity of phorate (B1677698) is largely attributed to its oxidative metabolites, which are significantly more potent than the parent compound. frontiersin.org Phoratoxon sulfoxide, along with phoratoxon and phoratoxon sulfone, are the primary agents responsible for the acute toxic effects observed in phorate poisoning. frontiersin.org
Research has demonstrated that the oxidative metabolites of phorate are substantially more toxic than phorate itself. frontiersin.org Phoratoxon, this compound, and phoratoxon sulfone are estimated to be around 1000 times more toxic than the parent compound. frontiersin.org The conversion of the P=S group in phorate to a P=O group in phoratoxon, followed by oxidation of the thioether sulfur to sulfoxide and sulfone, dramatically increases the compound's toxicity. fao.org
The relative potency of these compounds is often quantified by their IC50 values, which represent the molar concentration required to cause 50% inhibition of a specific biological process, such as enzyme activity. Studies have established the following IC50 values for the inhibition of cholinesterase:
Phorate: 3100 µM frontiersin.org
Phorate Sulfoxide: 1500 µM frontiersin.org
Phorate Sulfone: 40 µM frontiersin.org
Phoratoxon: 3 µM frontiersin.org
This compound: 0.9 µM frontiersin.org
Phoratoxon Sulfone: 0.5 µM frontiersin.org
These values clearly indicate that this compound is one of the most potent inhibitors among the phorate metabolites, surpassed only slightly by phoratoxon sulfone.
The primary mechanism of toxicity for this compound is the potent and irreversible inhibition of acetylcholinesterase (AChE). brsmeas.org The inhibitory power can also be expressed as pI50, the negative logarithm of the molar concentration causing 50% inhibition of erythrocyte cholinesterase. The increasing pI50 values across the metabolic pathway highlight the enhanced inhibitory capacity of the oxidized metabolites. fao.orginchem.org
Comparative Cholinesterase Inhibition of Phorate and its Metabolites
| Compound | pI50 (Erythrocyte AChE) inchem.org | IC50 (µM) frontiersin.org |
|---|---|---|
| Phorate | 3.17 | 3100 |
| Phorate Sulfoxide | 3.35 | 1500 |
| Phorate Sulfone | 5.00 | 40 |
| Phoratoxon | 5.87 | 3 |
| This compound | 6.76 | 0.9 |
| Phoratoxon Sulfone | 7.02 | 0.5 |
As shown in the table, this compound exhibits a pI50 value of 6.76, making it a significantly more powerful AChE inhibitor than the parent compound phorate (pI50 of 3.17) and its initial sulfoxide metabolite (pI50 of 3.35). inchem.org
Relative Potency and Enhanced Toxicity Compared to Parent Phorate and Other Metabolites
Cellular and Subcellular Toxicodynamics
The toxic effects of this compound are initiated at the molecular level, primarily through its interaction with cholinesterases, but also involve other mechanisms such as DNA damage.
This compound, like other organophosphorus compounds, acts as an irreversible inhibitor of acetylcholinesterase. brsmeas.org This enzyme is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. brsmeas.org By binding to the active site of AChE, this compound prevents the breakdown of acetylcholine. brsmeas.org The resulting accumulation of acetylcholine leads to a state of cholinergic hyperstimulation, disrupting nerve impulse transmission in both the central and autonomic nervous systems. brsmeas.org The inhibition is considered irreversible due to the slow rate of dissociation of the inhibitor from the enzyme. brsmeas.org
Detailed Mechanisms of Cholinesterase Inhibition
Distribution and Accumulation in Biological Systems
Once phorate enters a biological system, it is rapidly absorbed and metabolized, distributing throughout the body. nih.gov Unmetabolized phorate is often undetectable in the blood shortly after exposure, with its toxic effects being perpetuated by its five main metabolites. nih.govfrontiersin.org
In a documented case of severe phorate poisoning, this compound was found to have the highest concentration in the blood among all metabolites, followed by phoratoxon sulfone, phorate sulfone, phorate sulfoxide, and phoratoxon. nih.govresearchgate.netfrontiersin.org This indicates that the metabolic pathway strongly favors the formation of this compound.
Interestingly, the accumulation patterns of the metabolites appear to differ. During a period where hemoperfusion treatment was paused, the serum levels of phorate sulfone and phorate sulfoxide began to rise again, suggesting their accumulation in and subsequent slow release from tissues such as the liver, brain, and fat. nih.govfrontiersin.org In contrast, the serum levels of this compound, phoratoxon, and phoratoxon sulfone continued to decrease, indicating that these metabolites were being continuously metabolized and cleared from the body even without intervention. nih.govfrontiersin.org This suggests that while this compound is the most abundant metabolite in circulation shortly after exposure, it may not accumulate in tissues to the same degree as some of the other phorate metabolites.
Tissue Distribution Patterns and Bioaccumulation Potential
Following the absorption of its parent compound, phorate, this compound is formed through metabolic processes and distributed throughout the body. nih.gov Due to its lipophilic nature, it, along with other phorate metabolites, tends to distribute to fatty tissues, including the brain, liver, and fat. nih.gov
While specific studies detailing the tissue distribution of this compound are limited, information can be inferred from studies on phorate and its other metabolites. After oral administration of phorate to rats, peak tissue levels of total radioactive residue were observed in blood, kidney, liver, skin, muscle, and fat. In a case of severe phorate poisoning in a human, this compound was found to have the highest concentration among the detected metabolites in the serum, indicating significant systemic exposure. nih.govfrontiersin.org
The bioaccumulation potential of this compound itself has not been extensively studied. However, the bioaccumulation factor (BCF) for the parent compound, phorate, in whole fish is estimated to be 483. epa.gov This suggests a potential for bioaccumulation of phorate and its metabolites in aquatic organisms. The persistence of phorate's toxic sulfoxide and sulfone transformation products in the environment contributes to the risk for wildlife. pic.int
Table 1: Relative Serum Concentrations of Phorate Metabolites in a Human Poisoning Case
| Metabolite | Relative Concentration |
| This compound | Highest |
| Phoratoxon sulfone | Second Highest |
| Phorate sulfone | Third Highest |
| Phorate sulfoxide | Fourth Highest |
| Phoratoxon | Lowest |
| Data sourced from a case report on severe phorate poisoning, highlighting the prominence of this compound in systemic circulation following exposure. nih.govfrontiersin.org |
Kinetics of Systemic Exposure and Elimination of this compound
The kinetics of this compound are intrinsically linked to the metabolism of its parent compound, phorate. Phorate is rapidly absorbed and metabolized in the body. The formation of this compound is a result of the oxidation of phorate. nih.govfrontiersin.org
In a human case of severe phorate poisoning, this compound was the metabolite with the highest concentration in the blood before hemoperfusion treatment. nih.govfrontiersin.org Following treatment, the concentration of this compound, along with other metabolites, significantly decreased. nih.gov However, upon interruption of treatment, the serum levels of phorate sulfoxide and phorate sulfone were observed to rebound, suggesting a continuous release from tissues or ongoing metabolism of the parent compound. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Toxicity
The toxicity of organophosphate compounds like this compound is closely tied to their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how specific molecular features influence their biological activity, primarily their ability to inhibit acetylcholinesterase (AChE).
Elucidation of Molecular Features Governing Biological Activity
The toxicity of phorate and its metabolites, including this compound, is primarily due to their ability to inhibit AChE. The general structure of these organophosphates includes a central phosphorus atom with various leaving groups. The presence of a P=O bond (oxon) generally confers higher AChE inhibitory activity compared to a P=S bond (thion). frontiersin.org
The oxidation of the thioether group in phorate to a sulfoxide and then a sulfone significantly impacts its toxicity. This compound, being an oxon and a sulfoxide, is a potent inhibitor of AChE. msstate.eduinchem.org The inhibitory potency (IC50) of phorate metabolites against AChE increases with oxidation, with phoratoxon sulfone being the most potent. frontiersin.org
Table 2: Acetylcholinesterase (AChE) Inhibitory Potency of Phorate and its Metabolites
| Compound | AChE IC50 (µM) | Relative Toxicity Compared to Phorate |
| Phorate | 3100 | 1x |
| Phorate sulfoxide | 1500 | ~2x |
| Phorate sulfone | 40 | ~80x |
| Phoratoxon | 3 | ~1000x |
| This compound | 0.9 | ~3400x |
| Phoratoxon sulfone | 0.5 | ~6200x |
| This table illustrates the significant increase in toxicity with the oxidation of phorate to its various metabolites. frontiersin.org |
Application of Computational Toxicology for Toxicity Prediction
Computational toxicology utilizes computer models to predict the toxicity of chemicals based on their structure. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field. For organophosphate pesticides, QSAR models have been developed to predict their toxicity based on various molecular descriptors. springernature.comtandfonline.comresearchgate.net
These models can help in understanding the relationship between the chemical structure of compounds like this compound and their toxic effects. By analyzing molecular features such as lipophilicity, polarity, and quantum chemical descriptors, it is possible to predict the potential toxicity of new or untested compounds. researchgate.net This approach can aid in the risk assessment of pesticide metabolites and the design of safer alternatives. springernature.comacs.org The use of computational methods like molecular docking and molecular dynamics can further elucidate the binding interactions between phorate metabolites and their target enzyme, AChE. msstate.edu
Environmental Behavior and Fate of Phoratoxon Sulfoxide
Dissipation and Persistence in Environmental Compartments
The dissipation and persistence of phoratoxon (B113761) sulfoxide (B87167) are components of the broader degradation cascade of phorate (B1677698). While research has focused extensively on phorate and its primary metabolites, phorate sulfoxide and phorate sulfone, specific quantitative data for phoratoxon sulfoxide are less common.
This compound has been identified as a metabolite of phorate in both soil and plants. fao.org Aerobic soil degradation studies confirm that phorate application leads to the formation of various metabolites, including this compound. fao.org For instance, after application of ¹⁴C-labeled phorate to soil, metabolites identified included phorate sulfoxide, phoratoxon, this compound, and phoratoxon sulfone. fao.org
Once absorbed by plants from the soil, phorate is metabolized, and this compound is one of the identified transformation products found in plant tissues. fao.org Studies on various plants have detected its presence; for example, in maize greens, this compound was one of the three metabolites found in extracts, alongside phorate sulfoxide and phorate sulfone. fao.org Similarly, it has been detected at trace levels in crops like potatoes and radishes. fao.org In cotton leaves, this compound concentrations were observed to increase over time, accounting for up to 15% of radioactivity by day 14 in one study. fao.org
While its presence is confirmed, its persistence relative to other metabolites is not well-documented. The focus of many persistence studies remains on phorate sulfoxide and phorate sulfone, with the latter being the most persistent of the common degradates. fao.org In water, the hydrolysis of phorate and its primary metabolites has been studied, but specific data on the hydrolysis and persistence of this compound in water bodies is limited. fao.org
There is a notable lack of specific data in the surveyed scientific literature regarding the environmental half-life of this compound in soil and water. Environmental fate studies have established half-lives for the parent compound, phorate, and its more extensively studied metabolites, phorate sulfoxide and phorate sulfone.
For context, the aerobic soil metabolism half-life for phorate sulfoxide has been reported as 75 days in one study and as ranging from 17 to 100 days in another. fao.orgepa.gov The hydrolysis half-lives for phorate sulfoxide in water at 25°C were estimated to be 185, 118, and 7.02 days at pH 5, 7, and 9, respectively. fao.org However, no equivalent half-life values for this compound have been determined in these studies.
Table 1: Environmental Half-Life of Phorate and Key Metabolites (for context) This table includes data for related compounds as specific data for this compound is not available.
| Compound | Compartment | Half-Life | Conditions | Citation |
|---|---|---|---|---|
| Phorate | Soil (Aerobic) | 2 - 15 days | Field Conditions | epa.gov |
| Phorate | Soil (Sandy Loam) | 3 days | Aerobic Laboratory | fao.org |
| Phorate Sulfoxide | Soil (Aerobic) | 17 - 100 days | Laboratory Studies | epa.gov |
| Phorate Sulfoxide | Soil (Sandy Loam) | 75 days | Aerobic Laboratory | fao.org |
| Phorate Sulfone | Soil (Aerobic) | >500 days | Laboratory Studies | epa.gov |
| This compound | Soil/Water | Data not available | - |
Persistence Characteristics in Soil and Water Bodies
Mobility and Transport Mechanisms
The mobility of this compound in the environment is a critical factor in determining its potential to move from the point of application and contaminate other environmental compartments.
Specific studies detailing the leaching potential of this compound are scarce. The risk of groundwater contamination is often assessed for the total toxic residue of phorate, which includes the parent compound and its primary metabolites. epa.gov Phorate's degradates, phorate sulfoxide and phorate sulfone, are known to be more persistent and more mobile than phorate itself, thus posing a potential risk to groundwater. epa.govepa.gov
Monitoring data for phorate degradates in groundwater is limited. One report from the U.S. Environmental Protection Agency (EPA) noted that there were no detections of phoratoxon sulfone and phoratoxon sulfide (B99878) in 9 groundwater samples collected in California; this compound was not mentioned in this specific dataset. epa.gov The same report indicates that the potential for groundwater contamination by phorate degradates exists, but the lack of detection may be due to very limited sampling. epa.gov Given that phorate metabolites can be more mobile than the parent compound, there is a theoretical risk of transport to groundwater, but specific data for this compound is needed for a definitive assessment. epa.gov
This compound is formed in the soil following the application of phorate. fao.org The distribution of phorate and its metabolites is often concentrated in the upper soil layers. Studies have shown that the majority of applied phorate and its transformation products are typically found in the top 0-10 cm of the soil column, which is considered the vadose zone or "active zone" for metabolic transformation. mdpi.comresearchgate.net
In a field dissipation study in Illinois, the precursor phoratoxon was found at concentrations below 0.05 ppm at all sampling intervals and depths. epa.gov Another study demonstrated that most of the radioactivity from labeled phorate remained in the top 7.5 cm of soil, indicating that phorate and its metabolites did not show significant leaching beyond a 15 cm depth. fao.org While these findings suggest limited downward movement of the collective residues, specific distribution profiles for this compound within the soil layers have not been independently detailed.
The mobility of pesticides in soil is influenced by factors such as soil texture, pH, and organic matter content. mdpi.comjru-b.com For instance, the adsorption of phorate and its primary metabolites, which limits their mobility, is affected by these soil properties. mdpi.com The addition of organic amendments like biochar has been shown to reduce the leaching of phorate and enhance its degradation. mdpi.com
However, the direct impact of these soil characteristics and amendments on the specific environmental mobility of this compound has not been elucidated in the available research. While general principles of pesticide-soil interaction apply, quantitative data describing the sorption coefficients (Kd and Koc) or the effect of organic matter specifically for this compound are not available. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Common Name | Chemical Name |
|---|---|
| Phorate | O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate |
| Phorate sulfoxide | O,O-diethyl S-ethylsulfinylmethylphosphorodithioate |
| Phorate sulfone | O,O-diethyl S-ethylsulfonylmethylphosphorodithioate |
| Phoratoxon | O,O-diethyl S-ethylthiomethylphosphorothioate |
| This compound | O,O-diethyl S-ethysulfinylmethylphosphorothioate |
| Phoratoxon sulfone | O,O-diethyl S-ethylsulfonylmethylphosphorothioate |
Distribution Profiles within Soil Layers (e.g., Vadose Zone)
Ecotoxicological Implications of this compound and Its Environmental Transformation Products
The ecotoxicological profile of this compound is primarily considered within the broader context of the environmental transformation of phorate. Regulatory assessments often evaluate the "total toxic residue," which includes the parent compound, its oxygen analog (oxon), and their respective sulfoxides and sulfones. fao.orgepa.gov This approach is taken because these metabolites are known to be of comparable or even greater toxicity than phorate itself. brsmeas.orgresearchgate.net The persistence and mobility of these transformation products, particularly the sulfoxide and sulfone derivatives, contribute significantly to the long-term environmental risk associated with phorate use. epa.govbrsmeas.org
Impact on Non-Target Organisms in Aquatic and Terrestrial Ecosystems
Phorate and its metabolites are recognized as being highly toxic to a wide range of non-target organisms. brsmeas.orgepa.gov The risk extends to both terrestrial and aquatic ecosystems, with incident reports from various countries confirming fatalities in birds and other wildlife following the application of phorate. brsmeas.orgepa.gov
Terrestrial Ecosystems: The use of phorate has been shown to pose a high to very high risk to small and moderate-sized birds and mammals. brsmeas.org The transformation of phorate into more persistent and toxic metabolites like this compound means that the environmental hazard can extend long after the parent compound has degraded. These metabolites can be taken up by plants from the soil, creating a potential route of exposure for herbivorous organisms. frontiersin.orgfao.org
Aquatic Ecosystems: Phorate itself degrades relatively quickly in aquatic systems through hydrolysis. fao.org However, its degradation products, such as phorate sulfoxide and phorate sulfone, are more stable in water, with significantly longer hydrolysis half-lives. fao.orgepa.gov This increased persistence, combined with their mobility, creates a risk of surface and groundwater contamination. tandfonline.comepa.gov While specific ecotoxicity data for this compound on aquatic organisms is not extensively detailed in available literature, the United States Environmental Protection Agency (U.S. EPA) has noted that phorate's degradates, including the sulfoxide and sulfone forms, are toxic and may pose a risk to aquatic life. epa.gov In risk assessments, it is often assumed that the toxicity of these metabolites is equivalent to that of the parent phorate due to a lack of specific data. epa.gov Phorate has been demonstrated to be toxic to fish at very low concentrations. epa.gov
The following table summarizes the hydrolysis half-lives of phorate and its key metabolites, illustrating the increased persistence of the sulfoxide and sulfone forms in aquatic environments.
| Compound | pH 5 Half-life (days) | pH 7 Half-life (days) | pH 9 Half-life (days) |
| Phorate | 2.36 | 2.47 | 2.08 |
| Phorate Sulfoxide | 185 | 118 | 7.02 |
| Phorate Sulfone | 77.1 | 60.2 | 5.25 |
| Data sourced from a 2005 report on pesticide residues in food. fao.org |
Methodologies for Comprehensive Environmental Risk Assessment
A comprehensive environmental risk assessment for a compound like this compound is typically conducted as part of the evaluation of the parent pesticide, phorate. This process is a multi-step, scientific evaluation of the potential adverse effects that the use of a pesticide may have on non-target organisms. epa.gov
The key components of this risk assessment methodology include:
Hazard Identification: This step involves determining the potential toxicity of the substance. For pesticide metabolites, a major consideration is whether they are more or less toxic than the parent compound. frontiersin.orgnih.gov In the case of phorate, regulatory bodies have established that its phosphorylated metabolites, including the sulfoxide and sulfone forms, are of a comparable toxicity level. brsmeas.org The residue definition for risk assessment purposes for phorate explicitly includes the parent compound, its oxygen analogue, and their sulfoxides and sulfones. fao.org
Exposure Assessment: This involves estimating the concentration of the chemical that non-target organisms are likely to encounter in the environment. epa.gov For this compound and other phorate metabolites, this assessment considers their formation and decline rates in soil and water. epa.gov Environmental fate models, such as the PRZM-EXAMS (Pesticide Root Zone Model - Exposure Analysis Modeling System) used by the U.S. EPA, simulate the movement and degradation of the parent compound and its metabolites to predict their concentrations in surface and groundwater. epa.gov The assessment acknowledges that metabolites like phorate sulfoxide and phorate sulfone are more mobile and persistent than the parent compound, leading to a greater risk of water contamination. tandfonline.comepa.gov
Regulatory frameworks, such as those in the European Union, have specific guidance for assessing the relevance of pesticide metabolites found in groundwater and those formed during water treatment, ensuring that these transformation products are adequately evaluated for their potential risks. frontiersin.org
Analytical Methodologies for Phoratoxon Sulfoxide Quantification and Characterization
Advanced Chromatographic and Spectrometric Techniques
Chromatographic separation coupled with highly sensitive spectrometric detection forms the cornerstone of modern analytical strategies for phoratoxon (B113761) sulfoxide (B87167). These methods offer the high selectivity and sensitivity required to isolate and identify this compound from co-extractives in environmental and biological samples.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., NPD, FPD, MS)
Gas chromatography has historically been a fundamental technique for the analysis of organophosphorus pesticide residues, including phoratoxon sulfoxide. When coupled with selective detectors, GC provides robust and reliable quantification.
Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity for compounds containing nitrogen and phosphorus, making it well-suited for the analysis of this compound. Its sensitivity allows for the detection of trace levels of the analyte. In some applications, the identity of compounds isolated by techniques like thin-layer chromatography has been confirmed using GC-NPD. fao.org
Flame Photometric Detector (FPD): The FPD is highly specific for sulfur- and phosphorus-containing compounds, a key feature of this compound. Analytical methods based on GC-FPD have been developed for the determination of total phorate-related residues, which are oxidized to phoratoxon sulfone before analysis. fao.orgfao.org These methods have been applied to a wide array of substrates, from plant materials to animal commodities. fao.org A common procedure involves extraction with a solvent mixture, cleanup, and then oxidation of all phorate-related residues to phoratoxon sulfone for a single, unified measurement. fao.org For soil analysis, GC with an FPD in phosphorus mode is a recommended method. epa.gov
Mass Spectrometry (MS): The coupling of GC with a mass spectrometer provides definitive identification and structural characterization of analytes. GC-MS analysis can separate this compound from its parent compound and other metabolites. medwinpublishers.com Under electron ionization (EI-MS), this compound exhibits a low abundance molecular ion peak, which is a characteristic feature. medwinpublishers.com Chemical ionization (CI) mass spectrometry, particularly in the positive ion mode, can generate a prominent protonated molecular ion ([M+H]+), which is indicative of the compound's molecular weight, along with other confirmatory fragment ions. nih.gov This technique has been successfully used to confirm the presence of this compound in fortified water samples at parts-per-billion levels. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (Standard non-polar column) | 1826.6, 1838.5 | nih.gov |
| GC Retention Time | 4.79 min | medwinpublishers.com |
This interactive table provides key GC-MS parameters for this compound.
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and often preferred technique for the analysis of this compound and its related compounds. This preference stems from its ability to analyze thermally labile and polar metabolites without the need for derivatization, which is often required in GC. researchgate.net
Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When combined with tandem mass spectrometry, UHPLC-MS/MS provides a highly specific and sensitive method for quantifying this compound in complex matrices. researchgate.netnih.gov This technique has been successfully applied to the simultaneous analysis of phorate (B1677698) and its five oxidative metabolites, including this compound, in various food products like porcine and chicken muscle, as well as eggs. researchgate.netresearchgate.netnih.gov The use of multiple reaction monitoring (MRM) in positive electrospray ionization mode (ESI+) allows for highly selective detection and quantification. mdpi.com
Table 2: UHPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Chromatographic Column | C18 column | mdpi.com |
| Mobile Phase | Gradient elution with mobile phases containing formic acid and ammonium (B1175870) formate (B1220265) in methanol (B129727) and water | mdpi.com |
| Detection Mode | Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) | mdpi.com |
| Application | Simultaneous analysis of phorate and its metabolites in soil | mdpi.com |
This interactive table summarizes typical UHPLC-MS/MS conditions for the analysis of this compound.
The development and validation of analytical methods are crucial to ensure the reliability and accuracy of the data generated. A full method validation is necessary for any new analytical method or a method adapted from existing literature. This process establishes the method's performance characteristics, including selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, and stability of the analyte in the matrix. stanford.eduijpsonline.com
For this compound, methods have been validated in a variety of matrices:
Animal Products: A validated UHPLC-MS/MS method for the determination of phorate and its metabolites, including this compound, in porcine and chicken muscle and table eggs has been developed. researchgate.netresearchgate.netnih.gov This method demonstrated good linearity, with determination coefficients (r²) of ≥ 0.995. researchgate.netresearchgate.net The limits of detection and quantification were reported as 0.001 mg/kg and 0.004 mg/kg, respectively. researchgate.netnih.gov Recovery rates were satisfactory, ranging from 74.22% to 119.89% with relative standard deviations below 10%. researchgate.netnih.gov Similarly, an official method for livestock samples (beef and milk) using LC-MS/MS has been developed and validated, with recoveries between 79.2% and 113.9%. researchgate.net
Environmental Samples: Methods for analyzing this compound in water and soil have been established. nih.govnih.gov A GC/CI-MS method was capable of confirming residues at the 1 ppb level in various water sources. nih.gov For soil, both GC-FPD and HPLC-MS/MS methods are utilized to identify and quantify phorate and its degradation products. epa.govnih.gov
The stability of this compound in the biological matrix during storage and processing is a critical validation parameter. This is typically assessed by analyzing quality control samples at different concentrations after subjecting them to the expected storage conditions.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analytical workflow, aiming to extract the analyte of interest from the sample matrix and remove interfering substances. The choice of extraction technique depends on the nature of the sample and the subsequent analytical method.
Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodologies
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. quechers.euspecartridge.com Its popularity stems from its simplicity, speed, and effectiveness in providing high-quality extracts suitable for both GC and LC analysis. quechers.eu
The general QuEChERS procedure involves an initial extraction with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. quechers.eurasayanjournal.co.in A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents to remove interfering matrix components such as lipids and pigments. quechers.eu
The QuEChERS approach has been successfully applied to the extraction of this compound and other phorate metabolites from various complex matrices, including:
Porcine and chicken muscle researchgate.netresearchgate.net
Table eggs researchgate.netresearchgate.net
For the analysis of phorate and its metabolites in animal-derived foods, a modified QuEChERS method has been optimized. researchgate.net This can involve using a mixture of extraction solvents and different combinations of d-SPE sorbents, such as primary secondary amine (PSA) and C18, to achieve the best recovery and matrix effect reduction. researchgate.netresearchgate.net The use of PSA helps in removing fatty acids, sugars, and other organic acids, while C18 is effective for removing non-polar interferences like lipids. The choice of acetonitrile as the extraction solvent is advantageous due to its ability to effectively precipitate proteins and its miscibility with water. rasayanjournal.co.in
Accelerated Solvent Extraction (ASE) and Online Solid-Phase Extraction (SPE)
Advanced extraction techniques are crucial for the efficient recovery of pesticide residues from complex environmental and biological matrices. Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), and online Solid-Phase Extraction (SPE) represent two such powerful methodologies employed in the analysis of this compound and related organophosphorus compounds.
Accelerated Solvent Extraction utilizes organic solvents at elevated temperatures and pressures, which significantly enhances the extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods. For instance, acetonitrile has been effectively used as an extraction solvent in ASE for the analysis of pesticide residues in fatty samples of animal origin. frontiersin.org In a study focused on identifying phorate degradation pathways in contaminated soils, novel and highly effective extraction methods, including ASE and online SPE, were specifically developed and tailored for organophosphorus pesticides, leading to the successful identification of this compound among other metabolites. nih.gov This underscores the suitability of ASE for exhaustive extraction from solid samples like soil. A Korean Food Code practical manual also highlights ASE as a highly efficient method, requiring only about 15 mL of solvent and 15 minutes to extract a 10-gram sample. researchgate.net
Online SPE is another advanced technique that automates the extraction and cleanup process, directly coupling it with the analytical instrument, such as a liquid chromatograph. This integration minimizes sample handling, reduces the risk of contamination, and improves reproducibility. For the analysis of pesticides in aqueous samples, SPE is a preferred method for simultaneous enrichment and purification. benthamopen.com Research on a contaminated industrial site successfully employed online SPE to isolate phorate and its degradation products, including this compound, demonstrating its efficacy in environmental monitoring. nih.gov Hydrophilic/Lipophilic Balanced (HLB) cartridges are commonly used in SPE for the extraction of a wide range of pesticides from water samples due to their ability to retain a broad spectrum of analytes. benthamopen.com
Microextraction Procedures for Trace Analysis
Microextraction techniques are characterized by their minimal use of solvents, reduced sample volume requirements, and high enrichment factors, making them ideal for trace analysis of pesticide residues. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a prominent and widely adopted microextraction procedure that has been successfully applied to the quantification of this compound.
The QuEChERS methodology typically involves an initial extraction and partitioning step with acetonitrile and salts (e.g., magnesium sulfate and sodium chloride), followed by a dispersive solid-phase extraction (dSPE) cleanup step. This approach has been validated for the simultaneous detection of phorate and its five key metabolites, including this compound, in challenging matrices such as porcine muscle, chicken muscle, and table eggs. mdpi.comacs.org In these applications, analysis is commonly performed using ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides high selectivity and sensitivity. mdpi.comacs.org
The effectiveness of the QuEChERS method is demonstrated by its satisfactory recovery rates and low limits of detection (LOD) and quantification (LOQ). For example, a validated method for animal tissues and eggs reported an LOD of 0.001 mg/kg and an LOQ of 0.004 mg/kg for this compound and its related compounds. mdpi.com The recovery rates at various fortification levels were consistently within the range of 74.22% to 119.89%, with relative standard deviations below 10%, indicating the method's accuracy and precision. mdpi.com The selection of dSPE sorbents, such as primary secondary amines (PSA) and C18, is critical for removing matrix interferences like fatty acids and pigments to ensure reliable quantification. researchgate.net
Bioanalytical Approaches for Metabolite Detection and Activity Assessment
Bioanalytical methods offer insights into the biological activity of compounds and their metabolites. For this compound, these approaches are primarily centered on its potent anticholinesterase activity.
Cholinesterase Inhibition Assays for Bioactivity Profiling
This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). This inhibition is the primary mechanism of its toxicity. Cholinesterase inhibition assays are used to quantify the bioactivity of this compound and compare it to its parent compound, phorate, and other metabolites. frontiersin.orgnih.gov
The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of the enzyme's activity. Research has shown that the oxidative metabolites of phorate are significantly more toxic than the parent compound. This compound is a particularly strong inhibitor of cholinesterase, with a reported IC50 value of 0.9 μM. frontiersin.orgnih.gov This makes it substantially more potent than phorate (IC50 = 3100 μM) and phorate sulfoxide (IC50 = 1500 μM). frontiersin.orgnih.gov
These assays are commonly performed using the Ellman method, where the activity of AChE is measured spectrophotometrically. The assay involves the hydrolysis of a substrate like acetylthiocholine (B1193921) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured, typically at a wavelength of 412 nm. The rate of color formation is proportional to the enzyme activity, and the reduction in this rate in the presence of an inhibitor is used to determine the IC50 value.
Table 1: Cholinesterase Inhibition (IC50) of Phorate and its Metabolites
| Compound | IC50 (μM) | Relative Potency to Phorate |
|---|---|---|
| Phorate | 3100 | 1x |
| Phorate Sulfoxide | 1500 | ~2x |
| Phorate Sulfone | 40 | ~78x |
| Phoratoxon | 3 | ~1033x |
| This compound | 0.9 | ~3444x |
| Phoratoxon Sulfone | 0.5 | ~6200x |
Development of Bioelectrochemical Sensing Platforms
While specific research on bioelectrochemical sensing platforms exclusively for this compound is limited, the development of such sensors for the broader class of organophosphate pesticides is an active area of research. These sensors offer the potential for rapid, sensitive, and field-portable detection. acs.org
The most common approach for organophosphate biosensors is based on the inhibition of acetylcholinesterase (AChE). acs.org In a typical configuration, AChE is immobilized onto the surface of an electrode. When the substrate (acetylcholine or a synthetic analog like acetylthiocholine) is introduced, the enzyme catalyzes its hydrolysis, which can be detected as an electrochemical signal. acs.org The presence of an organophosphate inhibitor like this compound blocks the enzyme's active site, leading to a decrease in the electrochemical signal. acs.org The magnitude of this signal reduction is proportional to the concentration of the inhibitor.
Various materials, including nanomaterials, are used to modify the electrodes to enhance enzyme immobilization, stability, and electron transfer, thereby improving the sensor's sensitivity and performance. mdpi.com Although practical applications for a wide variety of environmental and food samples are still emerging, these enzyme-based biosensors are considered highly relevant analytical tools because they directly measure the toxic effect of the target compounds. mdpi.com Future research may lead to the development of specific bioelectrochemical sensors tailored for the highly toxic metabolites of phorate, such as this compound.
Emerging Analytical Technologies and Computational Tools
The identification and characterization of pesticide metabolites are increasingly supported by advanced software and high-resolution mass spectrometry.
Application of Compound Discoverer Software for Metabolite Identification
Compound Discoverer is a powerful software platform from Thermo Fisher Scientific used for processing high-resolution mass spectrometry data to identify known and unknown compounds in complex samples. lcms.cz It employs customizable workflows to streamline data analysis, from peak detection and spectral alignment to library searching and statistical analysis. lcms.czthermofisher.com
In the context of this compound, Compound Discoverer has been instrumental in environmental fate studies. Research investigating the degradation of phorate in contaminated soil used gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for initial screening. The data was then further analyzed using Compound Discoverer software. nih.gov This allowed for the confident identification of key metabolites, including this compound, by matching exact mass, fragmentation patterns, and retention times against spectral libraries and databases like mzCloud. nih.govresearchgate.net The software facilitates the elucidation of degradation pathways by organizing complex datasets and highlighting relationships between parent compounds and their transformation products. nih.gov
Computational Approaches for Elucidating Unknown Degradation Products
The identification of all potential degradation products of a pesticide is crucial for a comprehensive environmental and toxicological risk assessment. While analytical techniques provide definitive identification of metabolites present in a sample, computational, or in silico, methods offer a predictive and complementary approach. These tools are particularly valuable for proposing the structures of unknown or unexpected degradation products, thereby guiding and focusing laboratory-based investigations.
Computational models can predict the likely transformation pathways of a parent compound based on its chemical structure and known metabolic reactions. For organophosphorus compounds like this compound, these models can simulate reactions such as oxidation, hydrolysis, and dealkylation. The predictions are generated by various software platforms that employ different methodologies, including expert-knowledge-based systems, machine learning algorithms, and quantum chemical calculations. researchgate.netfrontiersin.org
Quantum chemistry, for instance, has the potential to estimate the physicochemical properties of pesticides and their by-products, including reaction mechanisms and degradation pathways. researchgate.netnih.gov This allows for the modeling of the environmental behavior of these compounds. researchgate.netnih.gov Such theoretical methods can help in conducting a more targeted risk assessment. nih.gov
Several computational tools and databases are available to assist in the prediction of degradation pathways. researchgate.net Systems like the EAWAG-Biocatalysis/Biodegradation Database Pathway Prediction System (EAWAG-BBD-PPS) utilize a set of biotransformation rules to predict plausible metabolic pathways. researchgate.netwisdomlib.org Other tools, such as the Chemical Transformation Simulator (CTS) from the US EPA, can also model potential degradation products. epa.gov These in silico tools can be instrumental in accelerating the risk assessment of chemical compounds. uu.nl
The general workflow for using these computational approaches to elucidate unknown degradation products of this compound would involve:
Inputting the chemical structure of this compound into a pathway prediction software.
The software then applies a series of transformation rules based on known biochemical reactions to generate a library of potential metabolites.
These predicted products can then be prioritized for synthesis or for targeted analysis in experimental degradation studies using techniques like high-resolution mass spectrometry.
The use of these predictive tools is a cost-effective and time-efficient way to expand the list of potential degradation products beyond those that are commonly known or commercially available as standards. researchgate.net This proactive approach ensures a more thorough investigation of all potentially relevant transformation products.
Below is a table summarizing some of the computational approaches that can be applied to the study of this compound degradation.
| Computational Approach | Description | Potential Application for this compound | Examples of Tools/Methods |
| Pathway Prediction Systems | These systems use a database of known biotransformation rules to predict likely metabolic pathways for a given chemical structure. researchgate.netnih.gov | Generation of a comprehensive map of potential degradation pathways and intermediate products of this compound. | EAWAG-BBD Pathway Prediction System, EnviPath, PathPred europa.eu |
| Quantitative Structure-Activity Relationship (QSAR) Models | QSAR models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. nih.gov | Prediction of the toxicity, persistence, and other properties of potential degradation products of this compound. | OECD QSAR Toolbox, VEGA-QSAR uu.nl |
| Quantum Chemical Calculations | These methods use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. researchgate.netmdpi.com | Determination of the reactivity of different sites within the this compound molecule to predict the most likely points of metabolic attack and to study degradation mechanisms. researchgate.netmdpi.com | Density Functional Theory (DFT) researchgate.net |
| Metabolite Identification Software | These tools assist in the identification of metabolites from experimental data, such as mass spectrometry, by comparing observed data with predicted fragmentation patterns. | Aiding the structural elucidation of unknown peaks in mass spectrometry data from this compound degradation studies by matching them to predicted products. | MetFrag, CFM-ID, Sirius |
Remediation Strategies and Environmental Management of Phoratoxon Sulfoxide Contamination
Bioremediation Approaches for Contaminated Environments
Bioremediation utilizes microorganisms to break down environmental pollutants. frontiersin.org This approach is considered an effective and reliable method for cleaning up environments contaminated with pesticides. frontiersin.org
Application of Microbial Degradation by Isolated Strains and Consortia
The biodegradation of the parent compound, phorate (B1677698), has been the primary focus of research, with the understanding that its degradation pathways directly influence the presence and concentration of its metabolites, including phoratoxon (B113761) sulfoxide (B87167). In soil, the biodegradation of phorate typically results in the formation of phorate sulfoxide and phorate sulfone. semanticscholar.org
Studies have demonstrated that microbial consortia can degrade phorate more rapidly and effectively than individual bacterial strains. sci-hub.se A notable consortium comprising Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva has shown high efficacy. researchgate.netnih.gov When used together, these three species achieved a phorate removal rate of 97.65% to 98.31% in contaminated soil. nih.govresearchgate.net Importantly, the soil treated with this three-bacteria consortium showed the lowest residual concentrations of the metabolites phorate sulfone and phorate sulfoxide, indicating that the consortium is capable of degrading these transformation products as well. semanticscholar.orgresearchgate.net The degradation efficiency of combinations of any two of these bacteria was lower than that of the complete consortium, highlighting the synergistic action of the microbial community. nih.govresearchgate.net
Another study identified two novel Pseudomonas strains, Pseudomonas aeruginosa strain PR1 and Pseudomonas sp. PR_02, capable of using phorate as a carbon source. nih.gov These strains achieved 69% to 94.5% degradation of phorate within 14 days. nih.gov The identified degradation pathway included metabolites such as diethyl-methylphosphonate and methane (B114726) dithiol, indicating the breakdown of the original pesticide structure. nih.gov While not explicitly mentioning phoratoxon sulfoxide, the ability of these consortia and strains to degrade phorate and its primary sulfoxide metabolites is a strong indicator of their potential for the complete remediation of phorate-related contaminants.
| Microbial Combination | Phorate Degradation Rate (%) | Reference |
|---|---|---|
| Brevibacterium frigoritolerans + Bacillus aerophilus | 94.09% | researchgate.net |
| Bacillus aerophilus + Pseudomonas fulva | 97.15% | researchgate.net |
| Brevibacterium frigoritolerans + Pseudomonas fulva | 97.42% | researchgate.net |
| Brevibacterium frigoritolerans + Bacillus aerophilus + Pseudomonas fulva | 98.31% | researchgate.net |
Enhancements of Bioremediation through Strategic Organic Amendments
The effectiveness of bioremediation can be significantly improved through biostimulation, which often involves the addition of organic amendments to the contaminated site. These amendments activate the native soil microbial communities and increase the available organic carbon, thereby enhancing the metabolic breakdown of pesticides. researchgate.net The addition of organic materials can improve soil fertility and physical properties, creating a more favorable environment for microbial activity.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). ijaem.netkirj.eemdpi.com These processes are considered highly efficient for treating wastewater containing compounds that are resistant to conventional treatments. researchgate.net
Electrolyzed Water Treatment for Pesticide Oxidation
Electrolyzed water (EW) is produced by the electrolysis of a dilute salt solution and has proven effective in reducing pesticide residues on fresh produce. nih.govresearchgate.net Both acidic electrolyzed water (AcEW) and alkaline electrolyzed water (AlEW) can degrade a range of pesticides, including the organophosphate phorate. researchgate.netnih.gov
One study investigating the degradation of phorate and diazinon (B1670403) identified that treatment with chlorine dioxide (an AOP) oxidized these parent compounds into their respective metabolites, including phorate sulfoxide and this compound. researchgate.net While this demonstrates the power of oxidative treatment to break down the parent phorate molecule, it also underscores the critical importance of ensuring the treatment process proceeds to complete mineralization. The formation of toxic intermediates like this compound highlights a potential risk if the AOP is not carried through to completion. researchgate.net The effectiveness of EW treatment depends on several factors, including the pH, available chlorine concentration (ACC), and the duration of the treatment. researchgate.net
Photolytic Ozonation and Photocatalytic Degradation Processes
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which becomes activated by light to generate reactive radicals. allstudiesjournal.comnottingham.ac.uk This method is considered efficient and low-cost. allstudiesjournal.com Studies have shown that ZnO nanoparticles can rapidly degrade phorate when exposed to solar light. allstudiesjournal.com The degradation efficiency can be further improved by doping the nanoparticles; for instance, 8% zinc-doped nickel oxide (Zn-NiO) nanoparticles achieved a 72% degradation of phorate under visible light. mdpi.com
Photolytic ozonation, another AOP, has also been shown to be highly effective against phorate. acs.org The general mechanism of these light-driven AOPs involves the generation of powerful hydroxyl radicals that can non-selectively attack and break down complex organic molecules. While specific research on the complete degradation of this compound using these methods is limited, the fundamental principles of AOPs suggest they possess the capability to mineralize such persistent metabolites into less harmful substances like water, carbon dioxide, and inorganic ions.
Adsorption-Based Removal Technologies
Adsorption is a physical process where pollutants are removed from a liquid or gas phase by adhering to the surface of a solid material. This technology is widely used in water treatment to remove organic and inorganic contaminants.
Research into adsorption-based removal of phorate-related compounds has primarily centered on the parent molecule. Studies have investigated the use of powdered activated carbon (PAC) and a natural zeolite, chabazite (B1143428) (CHA), for the removal of phorate from water. metu.edu.tr The adsorption process was influenced by factors such as pH, with better performance under acidic conditions (pH=3). metu.edu.tr The equilibrium data for PAC adsorption fit both the Langmuir and Freundlich isotherm models, with the Langmuir model indicating a maximum adsorption capacity of 26 mg of phorate per gram of PAC. metu.edu.tr
However, the chemical properties of phorate's metabolites are different from the parent compound. Environmental fate studies from the U.S. EPA have shown that the degradates, phorate sulfoxide and phorate sulfone, are more persistent and more mobile in soil and water than phorate itself. epa.gov The adsorption of phorate sulfoxide and phorate sulfone in soil is correlated with organic carbon content, clay content, and pH. epa.gov Their higher mobility suggests a lower affinity for adsorption onto soil and sediment particles compared to phorate. epa.govkspsjournal.or.kr This implies that while adsorption is a viable strategy for the parent compound, it may be less effective for its more mobile and persistent oxidative metabolites like this compound. No specific studies on the adsorption of this compound were identified.
| Adsorbent | Isotherm Model Fit | Maximum Adsorption Capacity (q_max) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Powdered Activated Carbon (PAC) | Langmuir & Freundlich | 26 mg/g | Acidic pH (pH=3) | metu.edu.tr |
| Chabazite (CHA) | Freundlich | Not specified | Acidic pH (pH=3) | metu.edu.tr |
Utilization of Adsorbents (e.g., Powdered Activated Carbon, Chabazite)
Adsorption is a widely regarded treatment technique for removing organic pollutants like pesticides from aqueous solutions due to its efficiency, low cost, and simple operation. metu.edu.tr Research has demonstrated the efficacy of adsorbents such as Powdered Activated Carbon (PAC) and the natural zeolite chabazite (CHA) in removing the parent compound, phorate, from water. metu.edu.tr These findings are critical for managing contamination by its metabolite, this compound.
Powdered Activated Carbon (PAC): PAC is a versatile adsorbent with a porous structure and a large surface area, making it highly effective at adsorbing a wide range of organic chemicals. huameicarbon.com Studies on phorate removal show that PAC performs well, with its adsorption capacity influenced by factors such as pH, adsorbent dose, and initial pollutant concentration. metu.edu.tr Specifically, PAC's performance improves in acidic conditions (pH 3). metu.edu.trmetu.edu.tr It is a widely used material for decolorization and purification in various industries. carbotecnia.info
Chabazite (CHA): Chabazite, a type of natural zeolite, also serves as an effective adsorbent for phorate. metu.edu.tr Zeolites are known for their high internal surface area and micropore volume. nist.gov For chabazite, removal efficiency for phorate significantly increases under acidic conditions and is notably affected by mixing intensity, with higher speeds leading to better removal. metu.edu.trmetu.edu.tr The high molarity of other ions, such as ammonium (B1175870), can hinder the adsorption of target ions onto chabazite, a factor to consider in complex wastewater. nih.gov
A study investigating the removal of phorate from aqueous solutions provides key insights into the operational parameters affecting adsorption onto PAC and chabazite.
Table 1: Summary of Research Findings on Phorate Removal by Adsorbents
| Adsorbent | Key Finding | Optimal Condition/Factor of Influence | Source |
|---|---|---|---|
| Powdered Activated Carbon (PAC) | The overall adsorption rate increases as the initial phorate concentration decreases. | Performs better under acidic conditions (pH=3). | metu.edu.trmetu.edu.tr |
| Chabazite (CHA) | Removal efficiency increased from ~50% to ~80% when pH was shifted from neutral to acidic (pH=3). | Strongly affected by shaking speed; efficiency increased from 60% to 80% as speed increased from 120 to 200 rpm. | metu.edu.trmetu.edu.tr |
| Both PAC and CHA | Adsorbent doses beyond 25 mg/L did not significantly enhance the removal of phorate. | Adsorbent dose of 25 mg/L was found to be effective. | metu.edu.trmetu.edu.tr |
Adsorption Isotherm and Kinetic Modeling for Optimization
To optimize the design of remediation systems, the adsorption process is analyzed using kinetic and isotherm models. These models describe the rate of adsorption and the equilibrium distribution of the adsorbate between the liquid and solid phases, respectively. rasayanjournal.co.inresearchgate.net
Kinetic Modeling: The rates of phorate adsorption onto PAC and chabazite have been tested against kinetic models. For all operational conditions studied, the pseudo-second-order (PSO) model was found to be the best fit for both adsorbents. metu.edu.trmetu.edu.tr This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.
Table 2: Kinetic Modeling Results for Phorate Adsorption
| Adsorbent | Best-Fit Kinetic Model | Effect of Temperature on Rate Constant | Source |
|---|---|---|---|
| Powdered Activated Carbon (PAC) | Pseudo-second-order (PSO) | Increases with increasing temperature. | metu.edu.tr |
| Chabazite (CHA) | Pseudo-second-order (PSO) | Decreases with increasing temperature. | metu.edu.tr |
Adsorption Isotherm Modeling: Adsorption isotherms are crucial for describing how a pollutant interacts with an adsorbent material. scholarpublishing.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model applies to heterogeneous surfaces. researchgate.net
For phorate:
Adsorption onto PAC is well-described by both the Langmuir and Freundlich isotherm models. metu.edu.tr Based on the Langmuir model, the maximum adsorption capacity of PAC for phorate was calculated to be 26 mg/g. metu.edu.trmetu.edu.tr
Adsorption onto CHA is best described by the Freundlich model, indicating a heterogeneous surface for the adsorbent. metu.edu.tr
Table 3: Adsorption Isotherm Modeling for Phorate
| Adsorbent | Applicable Isotherm Model(s) | Maximum Adsorption Capacity (q_m) | Source |
|---|---|---|---|
| Powdered Activated Carbon (PAC) | Langmuir and Freundlich | 26 mg/g (calculated from Langmuir model) | metu.edu.trmetu.edu.tr |
| Chabazite (CHA) | Freundlich | Not applicable (Freundlich model does not predict a maximum) | metu.edu.tr |
Implications for Integrated Pest Management and Pesticide Resistance Management
Understanding Metabolic Resistance Mechanisms in Target Pests
The repeated application of insecticides can lead to the development of resistance in pest populations. researchgate.net One of the primary ways insects develop resistance to organophosphates like phorate is through metabolic resistance. nih.govirac-online.org This mechanism involves the detoxification of the insecticide by enzymes before it can reach its target site in the insect. irac-online.orgpjoes.com Resistant pests may produce these enzymes at higher levels or in more efficient forms. irac-online.org
The key enzyme families involved are:
Cytochrome P450 monooxygenases (P450s): These enzymes oxidize the insecticide, often making it more water-soluble and easier to excrete. mdpi.com
Esterases (Hydrolases): These enzymes break down the ester bonds present in organophosphate insecticides, rendering them non-toxic. researchgate.netnih.gov
Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate the insecticide with glutathione, which neutralizes the toxin and facilitates its removal from the insect's body. pjoes.commdpi.com
Table 4: Key Enzyme Families in Metabolic Resistance to Organophosphates
| Enzyme Family | Function in Detoxification | Source |
|---|---|---|
| Cytochrome P450 monooxygenases (P450s) | Oxidize the insecticide to facilitate excretion. | mdpi.com |
| Esterases | Hydrolyze ester linkages in the pesticide, deactivating it. | researchgate.netnih.gov |
| Glutathione S-transferases (GSTs) | Conjugate the insecticide with glutathione for neutralization and excretion. | pjoes.commdpi.com |
Understanding these mechanisms is crucial for developing effective resistance management strategies, such as rotating insecticides with different modes of action. ucanr.edu
Strategies for Mitigating Environmental Load of Phorate Metabolites
Mitigating the environmental presence of this compound requires a proactive approach focused on reducing the use of phorate. Integrated Pest Management (IPM) provides a framework for this by combining various pest control methods to minimize reliance on chemical pesticides. ucanr.eduumn.edu
Key mitigation strategies include:
Implementing IPM Programs: IPM is an ecosystem-based approach that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant crop varieties. umn.edu Pesticides are used only when monitoring indicates they are needed, not on a routine schedule. ucanr.edu
Crop Rotation and Cultural Controls: Rotating crops can disrupt pest life cycles, reducing the need for pesticides. pesticidestewardship.org Cultural practices like adjusting planting times, maintaining soil health, and proper sanitation can also make the environment less favorable for pests. umn.edu
Conservation of Beneficial Organisms: Protecting and enhancing populations of natural pest enemies (predators and parasites) is a cornerstone of IPM. insidecotton.com This can be achieved by avoiding broad-spectrum pesticides and providing habitats for these beneficials. insidecotton.com
Use of Buffer Zones: To prevent pesticide runoff into water bodies, establishing conservation buffers—strips of land with permanent vegetation like grass or trees—between agricultural fields and sensitive areas is recommended. pesticidestewardship.org The EPA suggests a 66-foot buffer for highly erodible land adjacent to water when using phorate. epa.gov
Proper Application and Handling: Ensuring pesticides are applied correctly and that mixing/loading equipment is handled on impervious pads helps prevent spills and direct contamination of soil and groundwater. pesticidestewardship.org
Table 5: Strategies for Mitigating Environmental Load of Pesticide Metabolites
| Strategy | Principle | Source |
|---|---|---|
| Integrated Pest Management (IPM) | Combines multiple control tactics (biological, cultural, chemical) to reduce reliance on pesticides. | ucanr.eduumn.edu |
| Crop Rotation | Disrupts pest and disease cycles, reducing pest populations. | pesticidestewardship.org |
| Conservation Buffers | Vegetated areas that intercept and trap pesticide runoff before it reaches water bodies. | pesticidestewardship.org |
| Conservation of Natural Enemies | Reduces pest numbers naturally, decreasing the need for insecticide applications. | insidecotton.com |
| Judicious Pesticide Use | Applying pesticides only when pest monitoring reaches established thresholds, and rotating modes of action to manage resistance. | ucanr.edu |
By adopting these strategies, the agricultural sector can reduce its dependence on phorate, thereby minimizing the formation and environmental load of its persistent and toxic metabolite, this compound.
Future Research Directions and Emerging Paradigms in Phoratoxon Sulfoxide Studies
Deepening Mechanistic Understanding of Biotransformation and Toxicodynamics
A critical area for future investigation is the detailed elucidation of how phoratoxon (B113761) sulfoxide (B87167) is formed and interacts with biological systems at a molecular level.
Elucidating Specific Enzymatic Pathways and Isoform Contributions in Diverse Organisms
Phorate (B1677698) is metabolized in the liver, where it is oxidized into several toxic products, including phoratoxon sulfoxide. nih.gov This process is primarily carried out by P450 monooxygenases and flavin-containing monooxygenases (FMOs). nih.govunito.itfrontiersin.orgfrontiersin.org Specifically, FMO1, found predominantly in the kidney and intestines, is highly efficient at the sulfoxidation of organophosphate pesticides like phorate. unito.it While it is known that these enzyme families are involved, the specific isoforms responsible for the conversion of phorate to this compound and their relative contributions in different species remain to be fully characterized. unito.it Future research should focus on identifying these specific P450 and FMO isoforms and quantifying their roles in the biotransformation of phorate. This knowledge is crucial for understanding inter-species variability in susceptibility to phorate poisoning.
The biotransformation of phorate results in several metabolites, with this compound often being found at the highest concentration, followed by phoratoxon sulfone, phorate sulfone, phorate sulfoxide, and phoratoxon. nih.govfrontiersin.org The toxicity of these oxidative metabolites is significantly higher than that of the parent compound, phorate. nih.govfrontiersin.orgfrontiersin.org
Application of Advanced Omics Research (e.g., Proteomics, Metabolomics) to Characterize Biological Responses
Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful tools to investigate the broader biological responses to this compound exposure. Metabolomics, in particular, can be used to analyze changes in the plasma metabolic profile following acute intoxication, providing insights into the systemic toxic manifestations. researchgate.net By examining global changes in proteins and metabolites, researchers can identify novel biomarkers of exposure and effect, and uncover previously unknown pathways affected by this toxicant. This approach will provide a more holistic understanding of the toxicodynamics of this compound, moving beyond its primary mode of action as a cholinesterase inhibitor.
Comprehensive Environmental Risk Assessment Methodologies
Given the environmental persistence and mobility of phorate's metabolites, developing more sophisticated environmental risk assessment methodologies is a high priority. epa.govepa.gov
Predictive Modeling for Environmental Fate and Transport under Varying Conditions
Phorate itself degrades relatively quickly in the soil, with a half-life of about 3 days. fao.org However, its degradation products, phorate sulfoxide and phorate sulfone, are more persistent and mobile. epa.govepa.gov Phorate sulfoxide has a reported half-life of 75 days in sandy loam soil. fao.org These sulfoxide and sulfone degradates have a greater tendency to partition into water and may leach into groundwater, posing a contamination risk. epa.gov
Future research should focus on developing and refining predictive models, such as the Pesticide Root Zone Models (PRZM), to better estimate the environmental fate and transport of this compound under a variety of environmental conditions. epa.gov These models should incorporate factors like soil type, organic matter content, moisture levels, and temperature to provide more accurate predictions of its movement and persistence in different environmental compartments. mdpi.comkspsjournal.or.krresearchgate.net
Detailed Ecological Impact Studies on Diverse Ecosystems and Trophic Levels
While the toxicity of phorate to various organisms is known, more detailed ecological impact studies are needed to understand the effects of this compound on diverse ecosystems and across different trophic levels. epa.gov This includes assessing its impact on soil microbial communities, aquatic invertebrates, and terrestrial wildlife. epa.govresearchgate.net Such studies are essential for a comprehensive understanding of the ecological risks posed by this metabolite and for establishing environmentally protective regulations.
Development of Innovative Remediation Technologies
The contamination of soil and water with phorate and its metabolites necessitates the development of effective and sustainable remediation technologies.
Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and eco-friendly approach. researchgate.net Several bacterial strains capable of degrading phorate have been identified, including species of Bacillus, Pseudomonas, Sphingobium, Staphylococcus, and Brevibacterium. metu.edu.tr A consortium of Brevibacterium frigoritolerans, Pseudomonas fulva, and Bacillus aerophilus has shown high efficiency in degrading phorate. researchgate.net The primary biodegradation pathway involves the oxidation of phorate to phorate sulfoxide and then to phorate sulfone. metu.edu.tr Another pathway involves the enzyme phosphotriesterase, which breaks the phosphorus-oxygen bond. metu.edu.tr
Further research should focus on:
Isolating and engineering more efficient microbial strains or consortia for the degradation of this compound.
Optimizing conditions for bioremediation, such as through the addition of biochar, which can enhance pesticide degradation. mdpi.com
Exploring other innovative remediation techniques, such as the use of C18-functionalized zirconized silica (B1680970) for the removal of phorate from agricultural runoff. researchgate.net
The development of such technologies will be crucial for mitigating the environmental impact of this compound and ensuring the safety of contaminated ecosystems.
Novel Bioremediation Enhancements and Engineered Microbial Solutions
The future of this compound remediation lies in harnessing and enhancing biological processes. Bioremediation, which utilizes microorganisms to break down pollutants, is considered an eco-friendly and cost-effective alternative to traditional chemical and physical methods. nih.govmdpi.com Research is increasingly focused on moving beyond naturally occurring microbes to genetically engineered microorganisms (GEMs) for more efficient and targeted degradation of organophosphates. tandfonline.comnih.govjetir.org
Scientists are exploring the potential of various microbial species, including bacteria and fungi, to metabolize pesticides into less harmful substances. nih.govwseas.com Genera such as Pseudomonas, Bacillus, Flavobacterium, and Agrobacterium have shown significant capabilities in degrading organophosphate pesticides. researchgate.netmbl.or.kr For instance, engineered Escherichia coli strains have been developed to express pesticide-degrading genes, enabling them to convert hazardous chemicals into harmless metabolites. researchgate.net These engineered microbes can be designed to achieve high densities, making them suitable for large-scale detoxification efforts. researchgate.net
A key area of development is the identification and cloning of genes that encode for organophosphate-degrading enzymes, such as organophosphorus hydrolase (OPH), phosphotriesterases (PTEs), and carboxylesterase. nih.govmbl.or.krmdpi.com These enzymes can hydrolyze a wide range of organophosphates, breaking them down into less toxic byproducts. mdpi.comkoreascience.kr Future strategies may involve creating GEMs with enhanced expression of these enzymes or even using cell-free enzyme systems to avoid the regulatory hurdles associated with releasing live engineered organisms into the environment. nih.gov Co-culture systems, where different microbial species with complementary degradation capabilities are used together, also represent a promising strategy for the complete mineralization of toxic intermediates. nih.gov
Table 1: Microbial Species and Enzymes with Potential for Organophosphate Bioremediation
| Microbial Genus/Species | Degradation Capability | Key Enzymes/Pathways | Relevant Findings |
|---|---|---|---|
| Pseudomonas sp. | Effective in degrading 90-99% of various pesticides. mbl.or.kr | Organophosphorus Hydrolase (OPH) | Can utilize organophosphates as a source of carbon and energy. mbl.or.krnih.gov |
| Bacillus aerophilus | High degradation efficiency (up to 98.3%) in a consortium. researchgate.net | Not specified | Works synergistically with other bacteria to degrade phorate. researchgate.net |
| Brevibacterium frigoritolerans | High degradation efficiency (up to 98.3%) in a consortium. researchgate.net | Not specified | Effective in mixed microbial consortia for phorate remediation. researchgate.net |
| Agrobacterium radiobacter | Broad-spectrum organophosphate degradation. | OpdA enzyme | The OpdA enzyme is used commercially for water remediation. mdpi.com |
Sustainable Engineering Solutions for Large-Scale Contaminated Site Remediation
Addressing large-scale contamination with this compound requires sustainable and economically viable engineering solutions. fao.orgfao.org Future approaches are moving away from high-cost, high-energy methods like incineration towards greener technologies. fao.orgcluin.org Sustainable remediation aims to minimize the environmental, social, and economic impacts of the cleanup process itself. vertasefli.co.uk
In-situ remediation techniques are at the forefront of this shift, as they treat contaminants directly in the ground, avoiding the costs and emissions associated with soil excavation and transport. vertasefli.co.ukgreenmunicipalfund.ca These methods include:
Biostimulation: Enhancing the activity of native microbial populations by adding nutrients and oxygen. frontiertechhub.org
Bioaugmentation: Introducing specialized or engineered microbes to the contaminated site to accelerate pollutant breakdown. frontiertechhub.org
Phytoremediation: Using plants to absorb, contain, or degrade contaminants in soil and water. fao.orgfrontiertechhub.org
For heavily contaminated areas, slurry-phase bioreactors offer a contained, ex-situ solution where excavated soil is mixed with water and nutrients to create an optimal environment for microbial degradation. cluin.org Resource recovery and reuse are also integral to sustainable remediation; for example, recycling materials generated during the cleanup process can conserve natural resources. vertasefli.co.uk The integration of renewable energy sources, like solar power, to operate remediation systems further reduces the carbon footprint of cleanup operations. vertasefli.co.uk These sustainable engineering approaches offer a pathway to effectively manage large-scale contamination while protecting the broader environment. respec.comporr-group.com
Table 2: Comparison of Sustainable Remediation Techniques
| Technique | Description | Sustainability Factors |
|---|---|---|
| In-Situ Bioremediation | Treatment of contaminants in place using microorganisms. greenmunicipalfund.ca | Reduces energy consumption, waste generation, and emissions by avoiding soil excavation. vertasefli.co.ukgreenmunicipalfund.ca |
| Phytoremediation | Use of plants to remove, degrade, or contain pollutants. fao.org | Low-cost, environmentally friendly, and improves soil health. fao.orgfrontiertechhub.org |
| Slurry-Phase Bioreactors | Contaminated soil is treated in a contained reactor. cluin.org | Allows for controlled conditions to maximize degradation efficiency. cluin.org |
| Green Infrastructure | Integrating natural systems like wetlands into the remediation design. vertasefli.co.uk | Improves stormwater management, provides habitat, and enhances climate resilience. vertasefli.co.uk |
Advancements in Computational Toxicology and In Silico Modeling
Computational toxicology provides powerful tools for predicting the potential hazards of chemicals like this compound, reducing the need for costly and time-consuming animal testing. ontosight.ainih.gov These in silico methods are becoming increasingly crucial for regulatory agencies and chemical safety assessment. ontosight.aiepa.gov
Refinement of Quantitative Structure-Activity Relationships (QSAR) for Enhanced Prediction
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. mst.dk They establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govmst.dk The fundamental principle is that similar structures generally exhibit similar properties and biological activities. mst.dk
Future research aims to refine QSAR models for greater predictive accuracy for specific toxic endpoints of organophosphate metabolites. researchgate.net This involves developing more sophisticated molecular descriptors that can better capture the nuances of how a molecule like this compound interacts with biological systems. nih.gov As adverse outcome pathways (AOPs) become better understood, QSAR models can be developed to predict key events in the toxicity pathway, such as enzyme inhibition or receptor binding, rather than just the final adverse outcome. epa.gov The development of more robust and curated experimental datasets is also critical for building and validating these models. researchgate.net
Integration of Machine Learning for Predictive Modeling of Toxicity and Environmental Fate
Machine learning (ML) is revolutionizing predictive toxicology by enabling the analysis of large, complex datasets to identify patterns that are not apparent with traditional statistical methods. acs.orgresearchgate.netresearchgate.net ML algorithms, such as random forests and support vector machines, are increasingly being used to develop predictive models for various toxicity endpoints. mdpi.comresearchgate.net
For this compound, ML can be applied to:
Predict Toxicity: Develop models that can classify chemicals into different toxicity categories with high accuracy, aiding in hazard assessment. uva.nlresearchgate.net
Forecast Environmental Fate: Predict how the compound will behave in the environment, including its persistence, mobility, and potential for bioaccumulation. uva.nl
Analyze Transformation Products: Predict the formation and toxicity of various environmental transformation products of the parent pesticide, providing a more comprehensive risk assessment. mdpi.com
The integration of ML with QSAR and other data sources holds the potential to create highly accurate and robust predictive tools. researchgate.net These advanced computational approaches will be instrumental in proactively identifying and managing the risks associated with this compound and other emerging contaminants. acs.orgcambridge.org
Global Monitoring and Surveillance Programs for this compound in Environmental Compartments and the Food Chain
Effective management of this compound requires robust monitoring and surveillance to understand its prevalence in the environment and the food chain. who.int While many programs monitor for parent pesticides, specific and routine monitoring for toxic metabolites like this compound is an emerging priority.
National and international programs provide a framework for this surveillance. For example, the USDA's Pesticide Data Program (PDP) monitors pesticide residues in the U.S. food supply, with a focus on foods consumed by children. usda.gov The Global Environment Monitoring System - Food Contamination Monitoring and Assessment Programme (GEMS/Food), operated by the World Health Organization, provides international data on food contaminants to support public health and trade. who.intasean.org
Future efforts will likely involve expanding the scope of these programs to include a wider range of pesticide metabolites. This requires the development of advanced, multi-residue analytical methods capable of detecting and quantifying compounds like this compound in diverse matrices such as soil, water, and various foodstuffs. researchgate.net Integrating data from environmental monitoring, food surveillance, and human biomonitoring can provide a holistic view of exposure and risk. who.int Such comprehensive surveillance is essential for verifying the effectiveness of regulations, identifying contamination hotspots, and protecting public health from the risks posed by pesticide residues and their transformation products. cabi.orgalveole.buzz
Table of Compounds
| Compound Name |
|---|
| Aldrin |
| Bacillus aerophilus |
| Bacillus halotolerans |
| Brevibacterium frigoritolerans |
| Carbaryl |
| Chlorpyrifos |
| DDT |
| Diazinon (B1670403) |
| Dieldrin |
| Disulfoton |
| Disulfotoxon sulfoxide |
| Disulfotoxon sulfone |
| Fonofos |
| Heptachlor |
| Heptachlor epoxide |
| Malathion |
| Methoxychlor |
| Oxychlordane |
| Paraoxon |
| Parathion |
| Phorate |
| Phorate sulfone |
| Phoratoxon |
| Phoratoxon sulfone |
| This compound |
| Pseudomonas fulva |
| Terbufos |
| 2,4-Dichlorophenol |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting Phoratoxon sulfoxide in environmental matrices?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization modes (e.g., electron impact for GC-MS, electrospray ionization for LC-MS/MS). Validate methods by spiking known concentrations into soil/water samples and calculating recovery rates (85–115%) and limits of detection (LOD < 0.1 ppb). Include internal standards (e.g., deuterated analogs) to correct matrix effects. For GC analysis, derivatization may enhance volatility. Reference environmental toxicology protocols from ECOTOX datasets and GC-MS optimization principles .
Q. How should researchers design controlled experiments to assess this compound’s stability in aqueous systems?
- Methodological Answer : Conduct kinetic studies under varying pH (4–9), temperature (10–40°C), and UV exposure. Use high-purity water spiked with this compound, and sample at intervals (0, 24, 48, 72 hrs). Analyze degradation products via LC-MS and quantify half-life using first-order kinetics. Include controls (e.g., dark conditions, sterile water) to isolate abiotic vs. microbial degradation. Report data in tables comparing half-life across conditions (Table 1) .
Table 1 : Example stability data under varying pH (25°C)
| pH | Half-life (hours) | Major Degradation Product |
|---|---|---|
| 4 | 120 | Phoratoxon |
| 7 | 72 | Sulfone derivative |
| 9 | 24 | Oxon analog |
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported toxicity values (e.g., LC50) for this compound across species?
- Methodological Answer : Perform a systematic review using PICOT framework:
- P opulation: Aquatic species (e.g., Daphnia magna, fish).
- I ntervention: this compound exposure.
- C omparison: Cross-species sensitivity.
- O utcome: LC50 variability.
- T ime: Acute (96-hr) vs. chronic (28-day) exposure.
Meta-analyze data to identify confounding variables (e.g., water hardness, temperature). Use random-effects models to calculate weighted mean LC50 and heterogeneity indices (I²). Reference meta-analysis guidelines and ECOTOX data .
Q. How can in vitro models elucidate the metabolic activation of this compound in mammalian systems?
- Methodological Answer : Incubate this compound with liver microsomes (human/rat) and NADPH cofactor. Quantify metabolites via LC-HRMS and identify cytochrome P450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4). Compare kinetic parameters (Km, Vmax) across isoforms. Validate findings with recombinant enzymes. Present results in a metabolic pathway diagram and kinetic parameter table (Table 2) .
Table 2 : Kinetic parameters of this compound metabolism
| CYP Isoform | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| CYP2B6 | 12.3 | 8.7 |
| CYP3A4 | 18.9 | 5.2 |
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., variable degradation rates), use sensitivity analysis to test assumptions (e.g., purity of reagents, analytical calibration). Replicate experiments under harmonized conditions and report confidence intervals .
- Literature Review : Adhere to PRISMA guidelines for systematic reviews. Use keywords: This compound, environmental fate, toxicokinetics, organophosphate oxidation. Search databases (PubMed, Web of Science) and ECOTOX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
